molecular formula C30H33BrN2O12 B599593 trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide CAS No. 146490-58-6

trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide

Cat. No.: B599593
CAS No.: 146490-58-6
M. Wt: 693.5
InChI Key: AFPUKFPHPAWMEP-QQVAJBBCSA-M
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Description

Properties

IUPAC Name

methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[(2S,4R)-4-benzoyloxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N2O12.BrH/c1-16(33)40-23-24(41-17(2)34)26(30(38)39-5)44-28(25(23)42-18(3)35)32-13-9-12-20(15-32)21-14-22(27(36)31(21)4)43-29(37)19-10-7-6-8-11-19;/h6-13,15,21-26,28H,14H2,1-5H3;1H/q+1;/p-1/t21-,22+,23+,24+,25-,26+,28-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPUKFPHPAWMEP-QQVAJBBCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)[N+]2=CC=CC(=C2)C3CC(C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)[N+]2=CC=CC(=C2)[C@@H]3C[C@H](C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33BrN2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747068
Record name 3-[(2S,4R)-4-(Benzoyloxy)-1-methyl-5-oxopyrrolidin-2-yl]-1-(2,3,4-tri-O-acetyl-6-methyl-beta-L-glucopyranosyluronosyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146490-58-6
Record name 3-[(2S,4R)-4-(Benzoyloxy)-1-methyl-5-oxopyrrolidin-2-yl]-1-(2,3,4-tri-O-acetyl-6-methyl-beta-L-glucopyranosyluronosyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of trans-3'-Hydroxycotinine

The foundational step in preparing the target compound is the synthesis of trans-3'-hydroxycotinine. A two-step protocol developed by researchers involves the hydroxylation of cotinine using sodium bis(trimethylsilyl)amide (NaN[(CH₃)₃Si]₂) and dibenzyl peroxydicarbonate (DBPC). In the first step, cotinine undergoes radical-mediated hydroxylation at the 3'-position under inert conditions (argon atmosphere, -78°C), yielding a mixture of cis and trans isomers. The trans isomer is isolated via fractional crystallization with a reported yield of 68% .

Critical parameters include:

  • Temperature control : Maintaining subzero temperatures (-78°C) prevents side reactions such as over-oxidation.

  • Stoichiometry : A 1:1 molar ratio of cotinine to DBPC ensures optimal radical generation.

  • Workup : Neutralization with aqueous ammonium chloride followed by extraction with dichloromethane minimizes degradation.

Benzoylation of trans-3'-Hydroxycotinine

The hydroxyl group at the 3'-position is esterified with benzoic acid to form trans-3'-benzoyloxycotinine. This step employs benzoyl chloride in the presence of pyridine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under anhydrous conditions (dry tetrahydrofuran, 0°C → room temperature, 12 hours), achieving 85% yield after silica gel chromatography.

Mechanistic insights :

  • Pyridine scavenges HCl, shifting the equilibrium toward ester formation.

  • DMAP accelerates acylation by stabilizing the tetrahedral intermediate.

Synthesis of 2,3,4-Tri-O-acetyl-N-α-D-glucuronic Acid Methyl Ester

The glucuronide moiety is prepared by protecting the hydroxyl groups of N-α-D-glucuronic acid. Acetylation is performed using acetic anhydride in pyridine (24 hours, room temperature), followed by methyl esterification with diazomethane in methanol. The tri-O-acetylated methyl ester is isolated with 92% yield .

Key considerations :

  • Acetylation selectivity : Excess acetic anhydride ensures complete protection of all three hydroxyl groups.

  • Esterification safety : Diazomethane’s toxicity necessitates strict containment measures.

Conjugation of Benzoyloxycotinine and Glucuronide

The coupling of trans-3'-benzoyloxycotinine with 2,3,4-tri-O-acetyl-N-α-D-glucuronic acid methyl ester employs a Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the formation of a glycosidic bond between the cotinine’s nitrogen and the glucuronide’s anomeric carbon. The reaction proceeds in tetrahydrofuran (0°C → 25°C, 8 hours), yielding 74% of the protected conjugate .

Optimization challenges :

  • Steric hindrance : Bulky acetyl groups necessitate extended reaction times.

  • Byproduct formation : Unreacted glucuronide is removed via column chromatography (hexane/ethyl acetate, 3:1).

Quaternization to Form the Bromide Salt

The final step involves quaternization of the conjugate’s tertiary amine using methyl bromide. The reaction is conducted in acetonitrile (40°C, 6 hours) with potassium carbonate as a base, achieving 89% yield. The product precipitates upon cooling and is recrystallized from ethanol/water (1:1).

Analytical validation :

  • ¹H NMR : A singlet at δ 3.28 ppm confirms N-methylation.

  • Mass spectrometry : [M]⁺ ion at m/z 689.2 aligns with the theoretical molecular weight.

Stability and Purification

Stability profile :

  • pH sensitivity : Degrades rapidly at pH < 3 (hydrolysis of ester bonds) and pH > 10 (N-oxide formation).

  • Thermal stability : Stable at -20°C for 6 months; decomposition occurs above 60°C.

Purification methods :

  • Size-exclusion chromatography : Resolves residual starting materials.

  • Ion-exchange chromatography : Removes inorganic salts post-quaternization.

Comparative Analysis of Synthetic Routes

Step Reagents Yield Purity
HydroxylationNaN[(CH₃)₃Si]₂, DBPC68%98%
BenzoylationBenzoyl chloride, DMAP85%99%
Glucuronide preparationAcetic anhydride, diazomethane92%97%
ConjugationDEAD, PPh₃74%95%
QuaternizationMethyl bromide, K₂CO₃89%98%

Mechanistic Considerations

  • Radical hydroxylation : DBPC generates benzoyloxy radicals, abstracting a hydrogen atom from cotinine’s 3'-position to form a carbon-centered radical, which reacts with molecular oxygen .

  • Mitsunobu reaction : DEAD oxidizes PPh₃ to Ph₃P=O, enabling nucleophilic attack by the glucuronide’s anomeric oxygen on the protonated cotinine nitrogen .

Analytical Characterization

High-performance liquid chromatography (HPLC) :

  • Column : C18 (250 × 4.6 mm, 5 μm)

  • Mobile phase : Acetonitrile/0.1% trifluoroacetic acid (70:30)

  • Retention time : 12.3 minutes

Nuclear magnetic resonance (NMR) :

  • ¹³C NMR (CDCl₃) : δ 170.2 (C=O, benzoate), 165.4 (C=O, acetyl), 102.1 (anomeric carbon)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its activity and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Metabolism and Pharmacokinetics

The metabolism of nicotine involves its conversion to cotinine and subsequently to trans-3'-hydroxycotinine (3-HC), which can undergo further glucuronidation to form various metabolites, including trans-3'-hydroxycotinine glucuronide (3-HC-Gluc) . The study of these metabolites is crucial for quantifying human exposure to nicotine and understanding individual variability in nicotine metabolism.

Key Findings:

  • Glucuronidation Enzymes: The UDP-glucuronosyltransferase (UGT) family plays a vital role in the glucuronidation of cotinine and its metabolites. UGT2B10 and UGT2B17 have been identified as significant enzymes in the metabolic pathway of trans-3'-hydroxycotinine .
  • Clearance Rates: Research indicates that approximately 29% of administered trans-3'-hydroxycotinine is excreted as glucuronide in urine, highlighting the importance of this metabolic pathway in nicotine clearance .

Toxicological Studies

Trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide has potential applications in toxicological studies aimed at assessing the impact of tobacco exposure on human health. Understanding the pharmacokinetics of this compound can aid in evaluating the risks associated with tobacco use.

Case Studies:

  • Clinical Research on Smokers: A study involving smokers demonstrated that intravenous administration of trans-3'-hydroxycotinine resulted in specific cardiovascular responses, which were distinct from those observed with nicotine itself. This suggests that metabolites may have different physiological effects compared to their parent compounds .
  • Genetic Variability: Variations in UGT enzyme activity due to genetic polymorphisms can influence the metabolism of trans-3'-hydroxycotinine and its glucuronides. Such variability can be critical for personalized medicine approaches in smoking cessation therapies.

Applications in Research

The compound is utilized in various research applications, particularly in studies focusing on:

  • Nicotine Dependence: Investigating how metabolites affect addiction pathways and withdrawal symptoms.
  • Drug Development: Designing targeted therapies for smoking cessation by modulating the effects of nicotine and its metabolites.
  • Biomarker Identification: Using levels of trans-3'-hydroxycotinine and its glucuronides as biomarkers for tobacco exposure in epidemiological studies.

Mechanism of Action

The compound exerts its effects by antagonizing nicotine receptors. By binding to these receptors, it inhibits the action of nicotine, thereby reducing its addictive properties. This mechanism involves complex interactions with molecular targets and pathways associated with nicotine addiction.

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name : trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-β-D-glucuronide Methyl Ester Bromide
  • CAS Number : 146490-58-6
  • Molecular Formula : C₃₀H₃₃BrN₂O₁₂
  • Molecular Weight : 693.49 g/mol
  • Structural Features : This compound is a glucuronide conjugate of cotinine, featuring a benzoyloxy group at the trans-3' position, acetyl protection at the 2,3,4-hydroxy groups of the glucuronic acid moiety, and a methyl ester at the carboxylic acid position. The bromide counterion stabilizes the quaternary ammonium structure .

Comparison with Structurally and Functionally Related Compounds

Benzoyl Glucuronide (CAS: 19237-53-7)

  • Molecular Formula : C₁₃H₁₄O₈ (free acid form).
  • Key Differences :
    • Lacks the cotinine backbone and acetyl/methyl ester protections.
    • Direct conjugation of benzoic acid to glucuronic acid, making it a simpler O-glucuronide .

trans-3'-Hydroxycotinine-O-β-D-glucuronide Methyl Ester (CAS: 132929-88-5)

  • Structural Similarities :
    • Shares the glucuronic acid and methyl ester moieties.
    • Features a hydroxyl group at the trans-3' position instead of benzoyloxy .
  • Functional Differences :
    • Represents a direct O-glucuronide of trans-3'-hydroxycotinine, a major nicotine metabolite in humans.
    • Lacks acetyl protections, making it more polar and less stable in acidic conditions compared to the acetylated derivative .

Nicotine-N-β-D-glucuronide

  • Key Features :
    • N-glucuronide conjugate of nicotine, mediated by UGT2B10 .
    • Absence of cotinine modifications or acetyl groups.
  • Metabolic Significance :
    • Accounts for ~3–5% of total nicotine metabolites in urine, highlighting UGT2B10’s role in N-glucuronidation .

Comparative Pharmacokinetic and Metabolic Data

Table 1: Key Properties of trans-3'-Benzoyloxy Cotinine Glucuronide and Analogues

Compound CAS Number Molecular Weight Glucuronidation Type Key Enzymes Urinary Excretion (% Total Metabolites)
trans-3'-Benzoyloxy Cotinine Tri-O-acetyl 146490-58-6 693.49 O-Glucuronide UGT2B17 Not quantified (reference standard)
trans-3'-Hydroxycotinine-O-glucuronide 132929-88-5 429.38 O-Glucuronide UGT2B17 ~10–15%
Nicotine-N-glucuronide 130693-82-2 353.35 N-Glucuronide UGT2B10 ~3–5%
Benzoyl glucuronide 19237-53-7 298.25 O-Glucuronide Broad UGTs Not applicable (non-nicotine derived)

Research Findings and Mechanistic Insights

  • Enzymatic Specificity :
    • The benzoyloxy and acetyl groups in trans-3'-Benzoyloxy Cotinine glucuronide enhance lipophilicity, facilitating its use in analytical chromatography .
    • UGT2B17 preferentially glucuronidates trans-3'-hydroxycotinine over nicotine or cotinine, explaining the higher urinary levels of trans-3'-hydroxycotinine-O-glucuronide compared to nicotine-N-glucuronide .
  • Induction of Glucuronidation :
    • Watercress consumption (rich in phenethyl isothiocyanate) increases urinary excretion of cotinine and trans-3'-hydroxycotinine glucuronides by ~25–33%, suggesting UGT induction .

Biological Activity

trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is a complex biomedical compound that has garnered attention for its potential applications in studying nicotine addiction and related metabolic pathways. Its unique structural properties allow it to interact with various biological systems, making it a valuable tool in pharmacological research.

Target Receptors

The primary mechanism of action for this compound involves its interaction with nicotine receptors , specifically acting as an antagonist. This antagonistic effect suggests that it may inhibit the physiological responses typically elicited by nicotine, which is crucial for understanding nicotine addiction and withdrawal symptoms.

Biochemical Interactions

The compound plays a significant role in several biochemical processes:

  • Glycosylation : It is involved in the modification of oligosaccharides and polysaccharides through glycosylation reactions.
  • Methylation and Fluorination : These processes are critical for synthesizing various saccharides with diverse chemical properties.

Cellular Effects

Trans-3'-Benzoyloxy Cotinine's influence extends to cellular metabolism and signaling pathways. It can modulate gene expression and affect metabolic flux within cells, leading to alterations in cellular activities. For instance, its interaction with specific enzymes can enhance or inhibit metabolic processes, which is essential for understanding its therapeutic potential.

Temporal Dynamics

In laboratory settings, the stability and degradation of trans-3'-Benzoyloxy Cotinine are crucial for its long-term efficacy. Studies indicate that the compound remains stable under controlled conditions but may degrade over time, affecting its biological activity.

Dosage Variability

Research on animal models demonstrates that the effects of this compound vary significantly with dosage:

  • Lower Doses : May enhance cellular functions and metabolic processes.
  • Higher Doses : Can lead to toxic effects, underscoring the importance of dosage optimization in experimental designs.

Metabolic Pathways

The compound is involved in various metabolic pathways, particularly those related to glucuronidation. It interacts with specific enzymes such as UGT2B7 and UGT2B17, which are responsible for its metabolism into glucuronide forms. This metabolic conversion is significant as it influences the pharmacological effects of nicotine metabolites like trans-3'-hydroxycotinine (3-HC) and their respective glucuronides (3-HC-Gluc) .

Table: Key Metabolic Pathways Involving trans-3'-Benzoyloxy Cotinine

Pathway Enzyme Involved Product Biological Significance
GlycosylationVarious glycosyltransferasesModified oligosaccharidesEssential for cell signaling and recognition
MethylationMethyltransferasesMethylated metabolitesInfluences drug metabolism and detoxification
GlucuronidationUGT2B7, UGT2B173-HC-GlucMajor pathway for nicotine metabolism

Clinical Studies on Nicotine Metabolites

A notable study examined the pharmacokinetics of 3-HC in smokers, highlighting how trans-3'-Benzoyloxy Cotinine and its metabolites influence cardiovascular responses during smoking. The infusion of 3-HC revealed significant insights into how nicotine metabolites affect blood pressure and heart rate .

Toxicological Assessments

Toxicological studies have shown that while lower doses of trans-3'-Benzoyloxy Cotinine may have beneficial effects on metabolism, higher doses can lead to adverse effects such as toxicity in liver cells. Understanding these toxicological profiles is essential for assessing the safety of this compound in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-β-D-glucuronide Methyl Ester Bromide, and what are the critical purification steps?

The synthesis typically involves sequential protection and conjugation steps:

  • Cotinine backbone modification : Benzoylation at the 3'-position of cotinine is achieved using benzoyl chloride under anhydrous conditions, followed by bromination .
  • Glucuronide conjugation : The glucuronic acid moiety is introduced via glycosylation, with 2,3,4-tri-O-acetylation to protect reactive hydroxyl groups. Acetylated glucuronide intermediates (e.g., methyl ester bromide derivatives) are synthesized using trichloroacetimidate chemistry to ensure stereochemical control .
  • Critical purification : Silica gel chromatography is essential after each acylation step to remove unreacted reagents. Reverse-phase HPLC is recommended for final purification to achieve >95% purity .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the benzoyloxy, acetyl, and glucuronide methyl ester groups. Key signals include aromatic protons (δ 7.5–8.1 ppm for benzoyl) and anomeric protons (δ 5.2–5.6 ppm for the glucuronide β-linkage) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M⁺] at m/z 664.87) and fragmentation patterns (e.g., loss of acetyl groups at m/z 580–600) .
  • Infrared Spectroscopy (IR) : Peaks at 1740–1760 cm⁻¹ confirm ester carbonyl stretches .

Q. How is this compound utilized in studying nicotine metabolite glucuronidation?

As a synthetic glucuronide derivative of trans-3'-hydroxycotinine, it serves as a reference standard in:

  • Enzyme assays : Incubated with human liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs) to assess enzymatic activity and kinetics .
  • Biomarker validation : Quantified via LC-MS/MS in urine or plasma to correlate with nicotine metabolism rates, particularly in studies on smoking behavior or secondhand smoke exposure .

Advanced Research Questions

Q. What experimental strategies mitigate hydrolysis of the acetyl and benzoyl groups during in vitro assays?

  • Solvent selection : Use non-aqueous buffers (e.g., DMSO or acetonitrile) for stock solutions to prevent hydrolysis. For aqueous assays, maintain pH 7.4 and temperatures ≤37°C .
  • Enzyme stabilization : Include UDP-glucuronic acid (UDPGA) and alamethicin in microsomal assays to enhance UGT activity without destabilizing the compound .
  • Real-time monitoring : Couple assays with inline LC-MS to track degradation products (e.g., free hydroxycotinine glucuronide) .

Q. How does the 2,3,4-tri-O-acetyl pattern influence the compound’s reactivity in glycosylation reactions?

The acetyl groups:

  • Enhance solubility : Improve solubility in organic solvents (e.g., dichloromethane) for glycosyl donor activation .
  • Direct stereochemistry : Bulky acetyl groups favor β-glycosidic bond formation during trichloroacetimidate-mediated coupling, critical for mimicking natural glucuronides .
  • Controlled deprotection : Selective removal under mild basic conditions (e.g., NaOMe/MeOH) regenerates hydroxyl groups for downstream functionalization .

Q. What contradictions exist in reported metabolic stability data, and how can they be resolved?

  • Discrepancies : Some studies report rapid hydrolysis in plasma (t₁/₂ < 2 hours), while others note stability in microsomal assays .
  • Resolution : Differences arise from matrix-specific esterases. Pre-treat plasma with esterase inhibitors (e.g., PMSF) or use purified enzyme systems to isolate UGT-specific effects .

Methodological Guidance Table

Research ObjectiveRecommended MethodKey ParametersReferences
Synthesis OptimizationTrichloroacetimidate glycosylationAnhydrous conditions, 0°C activation, 24h reaction time
Enzymatic KineticsUGT1A4/UGT2B7 assays0.1 mg/mL microsomes, 2 mM UDPGA, pH 7.4
Biomarker QuantificationLC-MS/MS (MRM mode)Column: C18, mobile phase: 0.1% formic acid/acetonitrile gradient

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